molecular formula C22H36N4O6 B2360637 EleutherazineB CAS No. 1175697-97-8

EleutherazineB

Cat. No.: B2360637
CAS No.: 1175697-97-8
M. Wt: 452.552
InChI Key: CNQCBOHTKBVCFM-WXUKJITCSA-N
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Description

Eleutherazine B is a diketopiperazine compound derived from the dried aerial parts of Acanthopanax senticosus, a plant known for its medicinal properties . This compound has garnered interest due to its potential bioactive properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Eleutherazine B can be synthesized through a series of organic reactions involving diketopiperazine formation. The synthetic route typically involves the cyclization of dipeptides under specific conditions to form the diketopiperazine ring structure .

Industrial Production Methods: Industrial production of Eleutherazine B involves the extraction from natural sources, particularly Acanthopanax senticosus. The extraction process includes drying the aerial parts of the plant, followed by solvent extraction and purification to isolate Eleutherazine B .

Chemical Reactions Analysis

Types of Reactions: Eleutherazine B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Eleutherazine B has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Eleutherazine B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to its bioactive properties. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating biological processes .

Comparison with Similar Compounds

Eleutherazine B can be compared with other diketopiperazine compounds, such as:

Uniqueness: Eleutherazine B is unique due to its specific structure and origin from Acanthopanax senticosus

Properties

IUPAC Name

(E)-5-hydroxy-N-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]-3-methylpent-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O6/c1-15(7-11-27)13-19(29)23-9-3-5-17-21(31)26-18(22(32)25-17)6-4-10-24-20(30)14-16(2)8-12-28/h13-14,17-18,27-28H,3-12H2,1-2H3,(H,23,29)(H,24,30)(H,25,32)(H,26,31)/b15-13+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQCBOHTKBVCFM-WXUKJITCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NCCCC1C(=O)NC(C(=O)N1)CCCNC(=O)C=C(C)CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NCCCC1NC(=O)C(NC1=O)CCCNC(=O)/C=C(/CCO)\C)/CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347689
Record name Eleutherazine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175697-97-8
Record name Eleutherazine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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